molecular formula C27H23FN2O5 B2547740 2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 895653-81-3

2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2547740
CAS No.: 895653-81-3
M. Wt: 474.488
InChI Key: HGXLOMSIZJTQQY-UHFFFAOYSA-N
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Description

This compound is a quinoline-derived acetamide featuring a 4-fluorobenzoyl moiety at position 3, an ethoxy group at position 6 of the quinoline core, and an N-(2-methoxyphenyl)acetamide side chain. The 4-oxo-1,4-dihydroquinoline scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O5/c1-3-35-19-12-13-23-20(14-19)27(33)21(26(32)17-8-10-18(28)11-9-17)15-30(23)16-25(31)29-22-6-4-5-7-24(22)34-2/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXLOMSIZJTQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the quinoline core: This is achieved through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones.

    Introduction of the ethoxy group: This step involves the ethylation of the quinoline core using ethyl iodide or similar reagents.

    Acetamide formation: The final step involves the reaction of the intermediate with 2-methoxyaniline to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with other quinoline derivatives. Key comparisons include:

2.1.1 Compound 1 :

2-{6-Ethoxy-3-[(4-fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide (RN: 866729-70-6)

  • Key Differences :
    • Position 3 : 4-Fluorobenzenesulfonyl (electron-withdrawing sulfonyl group) vs. 4-fluorobenzoyl (electron-withdrawing carbonyl).
    • Acetamide Side Chain : N-(2-methylphenyl) vs. N-(2-methoxyphenyl).
  • Implications :
    • The sulfonyl group in Compound 1 may enhance metabolic stability but reduce membrane permeability compared to the benzoyl group.
    • The 2-methylphenyl group (lipophilic) versus 2-methoxyphenyl (polar) alters solubility; methoxy may improve aqueous solubility but increase susceptibility to demethylation.
2.1.2 Compound 2 :

4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f)

  • Key Differences :
    • Core Structure : Additional substitutions at positions 1 (cyclopropyl) and 7 (chloro), with a carboxylate ester at position 3.
    • Side Chain : A sulfonamido-ethylbenzyl group instead of acetamide.
  • Implications :
    • The carboxylate ester in Compound 2 may confer higher polarity but lower oral bioavailability compared to the acetamide in the target compound.
    • Chloro and cyclopropyl substituents could enhance antibacterial activity but increase steric hindrance for target binding.

Pharmacological and Physicochemical Properties

Property Target Compound Compound 1 Compound 2
Molecular Weight ~483.5 g/mol ~497.5 g/mol ~650.2 g/mol
LogP (Predicted) ~3.2 (moderate lipophilicity) ~3.8 (higher lipophilicity) ~2.1 (lower lipophilicity)
Key Functional Groups 4-Fluorobenzoyl, 2-methoxy 4-Fluorobenzenesulfonyl, 2-methyl Carboxylate, sulfonamido
Potential Targets Kinases, antimicrobial targets Similar kinase/antimicrobial Antibacterial enzymes

Research Findings and Hypotheses

  • Target Compound vs. Compound 1 :
    • The benzoyl group’s carbonyl may allow stronger hydrogen bonding with kinase ATP-binding pockets compared to sulfonyl’s weaker interactions .
    • Methoxy groups (target compound) are associated with slower hepatic clearance than methyl groups (Compound 1) in phase I metabolism.
  • Target Compound vs. Compound 2: The absence of a carboxylate ester in the target compound suggests better cell membrane penetration but reduced solubility in physiological buffers. Fluorine at position 4 (quinoline) in both compounds may enhance binding to fluorine-accepting residues in target proteins.

Biological Activity

The compound 2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article will explore its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action based on available research findings.

Chemical Structure and Properties

The chemical structure of the compound features a quinoline core, which is known for its pharmacological significance. The presence of an ethoxy group and a fluorobenzoyl moiety contributes to its unique properties, potentially enhancing its biological activities.

Chemical Formula

  • Molecular Formula : C₁₈H₁₈FNO₃
  • CAS Number : Not specified in the search results.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic activity of quinoline derivatives against human cancer cell lines such as MDA-MB231 (breast cancer), Caco-2 (colon cancer), and Calu-3 (lung cancer). The results indicated that some derivatives exhibited selective cytotoxicity, suggesting that modifications in the structure can significantly influence activity. The mechanism was proposed to involve the inhibition of topoisomerase I and IIα, crucial enzymes in DNA replication and repair .

Antimicrobial Activity

Compounds in the quinoline class have also demonstrated antimicrobial properties. Specific derivatives have been tested against various bacterial strains, showing effectiveness particularly against gram-positive bacteria.

Comparative Study on Antimicrobial Efficacy

In a comparative study, several quinoline derivatives were tested for their antibacterial activity. The results indicated that compounds with similar structural features to our target compound exhibited moderate to high antibacterial activity .

CompoundActivity Against Gram-positiveActivity Against Gram-negative
Compound AModerateLow
Compound BHighModerate
Target CompoundTBDTBD

The biological activities of This compound are likely mediated through several mechanisms:

  • Inhibition of Topoisomerases : As noted in anticancer studies, inhibition of topoisomerases may lead to DNA damage in rapidly dividing cancer cells.
  • Antimicrobial Action : The disruption of bacterial cell wall synthesis or function is a common mechanism for antimicrobial agents.
  • Apoptosis Induction : Some studies suggest that certain derivatives can induce apoptosis in cancer cells through various signaling pathways.

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